molecular formula C17H19NO3 B1517797 6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid CAS No. 1099155-64-2

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid

Cat. No. B1517797
CAS RN: 1099155-64-2
M. Wt: 285.34 g/mol
InChI Key: XSWTUTFLIBBLAQ-UHFFFAOYSA-N
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Description

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid, also known as 6-TBMPP, is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . It has gained attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The IUPAC name of this compound is 6-(4-tert-butyl-2-methylphenoxy)nicotinic acid . The InChI code is 1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20) .

Scientific Research Applications

Spin Interaction in Zinc Complexes

Schiff and Mannich bases incorporating structural elements related to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid" have been studied for their spin interaction in zinc complexes. These studies have revealed insights into the electronic structures and magnetic properties of these complexes, which could have implications in fields like molecular electronics and spintronics (Orio et al., 2010).

Phosphine-Catalyzed Annulation

Phosphine-catalyzed annulation processes using substrates related to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid" have been explored for the synthesis of highly functionalized tetrahydropyridines. This methodology could be applied in the synthesis of complex organic molecules with potential pharmaceutical applications (Zhu et al., 2003).

Synthesis and Characterization of Schiff Base Compounds

Research has been conducted on synthesizing and characterizing Schiff base compounds derived from the structural framework of "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid". These compounds have been analyzed using various spectroscopic methods and X-ray crystallography, providing valuable data for the development of new materials and chemical sensors (Çolak et al., 2021).

Aerobic Reactions with Copper Complexes

Studies on the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper complexes have shed light on the unique N-N coupling reactions and strong copper(II)-radical ferromagnetic exchange. These findings could have implications for the development of copper-based catalytic systems and materials science applications (Speier et al., 1996).

Palladium-Catalyzed Coupling Reactions

The palladium-catalyzed coupling reactions of partially reduced pyridine derivatives, similar to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid", with arylboronic acids have been investigated. This research contributes to the field of organic synthesis, particularly in the context of constructing complex organic molecules for pharmaceuticals and materials science (Wustrow et al., 1991).

properties

IUPAC Name

6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWTUTFLIBBLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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